molecular formula C8H7Cl2NO B8417919 1-(2-Amino-3,6-dichloro-phenyl)-ethanone

1-(2-Amino-3,6-dichloro-phenyl)-ethanone

Cat. No.: B8417919
M. Wt: 204.05 g/mol
InChI Key: CDPFMKPKCRNMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-3,6-dichlorophenyl)ethanone is an aromatic ketone featuring an acetophenone backbone substituted with amino and chlorine groups. The amino group is located at the 2-position, while chlorines occupy the 3- and 6-positions of the phenyl ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2-amino-3,6-dichlorophenyl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,11H2,1H3

InChI Key

CDPFMKPKCRNMFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
1-(2-Amino-3,4-dichlorophenyl)ethanone 2-NH₂, 3-Cl, 4-Cl C₈H₆Cl₂NO 218.05 Intermediate for heterocyclic synthesis
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone 2-NH₂, 3-Cl, 4-OCH₃ C₉H₁₀ClNO₂ 213.64 Agrochemical precursors
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ C₈H₈N₂O₃ 180.16 Explosives research; nitroaromatic studies
1-(2-Amino-3,5-dimethylphenyl)ethanone 2-NH₂, 3-CH₃, 5-CH₃ C₁₀H₁₃NO 163.22 Dye intermediates; photostability studies
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone 2-NH₂, 5-Cl, CF₃ C₉H₇ClF₃NO 249.61 Fluorinated drug candidates

Key Observations :

  • Electron-Withdrawing Groups: Nitro groups (e.g., 6-NO₂ in ) increase reactivity toward nucleophilic substitution, whereas methoxy groups (e.g., 4-OCH₃ in ) enhance solubility via hydrogen bonding.
  • Steric Effects : Dimethyl substituents (e.g., 3,5-CH₃ in ) reduce rotational freedom, impacting crystallinity and melting points.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability Notes References
1-(2-Amino-3,6-dichlorophenyl)ethanone* N/A N/A Likely low in water Air-stable; light-sensitive due to Cl Inferred
1-(2-Amino-3,4-dichlorophenyl)ethanone 145–148 320 (decomp.) Soluble in DMSO Hygroscopic; store under argon
1-(4-Chloropyridin-2-yl)ethanone 35–37 238 Soluble in ethanol Stable at RT; incompatible with strong bases
2-Chloro-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone 54 (decomp.) N/A Insoluble in hexane Sensitive to oxidation

*Note: Data for the target compound is inferred from analogs.

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